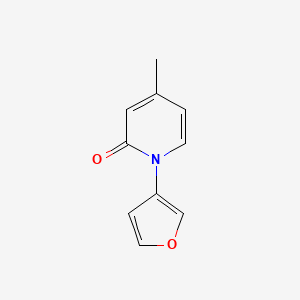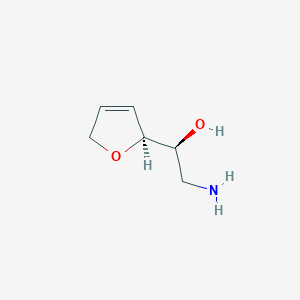
5-n-Butylindan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Butylindan-1-one: is an organic compound belonging to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of a butyl group attached to the fifth position of the indanone structure. Indanones are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Butylindan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-n-butylindane with an appropriate acylating agent. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired indanone product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
化学反应分析
Types of Reactions: 5-n-Butylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitro-substituted indanones.
科学研究应用
Chemistry: 5-n-Butylindan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials .
作用机制
The mechanism of action of 5-n-Butylindan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with receptors in the central nervous system may contribute to its potential neuroprotective properties .
相似化合物的比较
Indan-1-one: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
5-Methylindan-1-one: Contains a methyl group instead of a butyl group, which may result in different biological activities.
5-Phenylindan-1-one:
Uniqueness: 5-n-Butylindan-1-one is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature distinguishes it from other indanone derivatives and contributes to its specific biological activities .
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
5-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-2-3-4-10-5-7-12-11(9-10)6-8-13(12)14/h5,7,9H,2-4,6,8H2,1H3 |
InChI 键 |
SFMBTLFEZLQRNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=C(C=C1)C(=O)CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(3-Amino-benzoylamino)-phenyl]-carbamic acid t-butyl ester](/img/structure/B8376911.png)
![6-(1,4-Dioxaspiro[4.5]dec-8-yl)pyridin-3-amine](/img/structure/B8376918.png)


![N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine](/img/structure/B8376943.png)



![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid](/img/structure/B8376970.png)
